![molecular formula C9H11NO4 B1458437 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1801195-42-5](/img/structure/B1458437.png)
4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Lucanthone Analogs
This compound is utilized in the synthesis of analogs of Lucanthone, which are known for their antitumor and bactericidal properties . These analogs are significant in the development of new therapeutic agents that can be used in the treatment of cancer and bacterial infections.
Anti-inflammatory Applications
Derived from Cordyceps bassiana, this compound exhibits anti-inflammatory functions by targeting to block AP-1-mediated luciferase activity . This indicates its potential use in developing treatments for conditions characterized by inflammation.
Anti-oxidative Applications
The compound also shows anti-oxidative activities, suggesting its use in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Anti-cancer Applications
With its anti-cancer activities, 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid could be a valuable asset in cancer research, contributing to the development of new oncology drugs .
Anti-diabetic Applications
The compound’s anti-diabetic properties make it a candidate for research into diabetes management and treatment strategies .
Anti-obesity Applications
Its anti-obesity effects suggest potential applications in the study and treatment of obesity, a growing global health concern .
Anti-angiogenic Applications
The anti-angiogenic activity of this compound implies its use in inhibiting the formation of new blood vessels, which is crucial in the progression of cancer and other diseases .
Anti-nociceptive Applications
Lastly, the anti-nociceptive properties indicate its potential in pain management research, particularly in developing treatments for chronic pain conditions .
properties
IUPAC Name |
4-ethoxy-1-methyl-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-7-4-8(11)10(2)5-6(7)9(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQJECWCRDJBIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(C=C1C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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